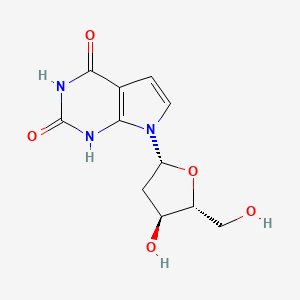

7-Deaza-2'-deoxyxanthosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOIQLTGGBRJE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473816 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96022-82-1 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Deaza-2'-deoxyxanthosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 7-Deaza-2'-deoxyxanthosine, a modified nucleoside of significant interest in the fields of molecular biology and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its chemical behavior, synthesis, and applications, grounded in established scientific principles.

Introduction: The Significance of the 7-Deaza Modification

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside analogues. The defining feature of this class is the substitution of the nitrogen atom at the 7-position of the purine ring with a carbon atom. This seemingly subtle change has profound implications for the molecule's chemical and biological properties. Most notably, the C-N glycosidic bond in 7-deazapurine nucleosides is significantly more stable to acid-catalyzed hydrolysis compared to their natural purine counterparts. This enhanced stability makes this compound a valuable building block for the synthesis of modified oligonucleotides intended for therapeutic and diagnostic applications where resistance to acidic conditions is paramount.

The 7-deaza modification also alters the electronic properties of the nucleobase and removes a potential hydrogen bond acceptor site in the major groove of DNA, influencing base pairing and interactions with proteins.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound comprises a 7-deazaxanthine base attached to a 2'-deoxyribose sugar moiety via a β-N-glycosidic bond.

Molecular Formula: C₁₁H₁₃N₃O₅ Molecular Weight: 267.24 g/mol

While comprehensive experimental data for this compound is not extensively available in the public domain, we can infer and present key properties based on related compounds and general principles of nucleoside chemistry.

| Property | Value/Information | Source/Rationale |

| pKa | Estimated to be in the range of 7-8 for the N1-H proton. | Based on pKa values of halogenated 7-deaza-2'-deoxyxanthosines and other 7-deazapurine nucleosides. The precise value is crucial for understanding its ionization state at physiological pH. |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents like DMSO and DMF. | General solubility trends for nucleosides suggest that the polar sugar and heterocyclic base lead to this solubility profile.[1] |

| Melting Point | Not definitively reported. Expected to be a high-melting solid, likely decomposing at elevated temperatures. | Consistent with the behavior of similar nucleoside analogues. |

| N-Glycosidic Bond Stability | Significantly more stable to acidic and basic conditions compared to 2'-deoxyxanthosine.[1] | The replacement of the N7 atom with a carbon reduces the electron-withdrawing character of the purine ring system, strengthening the glycosidic bond. |

Synthesis and Purification: A Conceptual Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis Strategy

The following protocol is a conceptual representation and would require optimization based on laboratory-specific conditions and available starting materials.

Step 1: Synthesis of the 7-Deazaxanthine Heterocycle

-

A substituted pyrrole is used as the starting material.

-

The pyrimidine ring is constructed through a cyclization reaction, for instance, by reacting the pyrrole with urea or a related derivative at high temperature.

-

Functional group interconversions may be necessary to yield the 2,4-dihydroxy (xanthine) substitution pattern.

Step 2: Glycosylation

-

The synthesized 7-deazaxanthine base is silylated to enhance its solubility and reactivity.

-

A protected 2-deoxy-α-D-erythro-pentofuranosyl chloride (Hoffmann's sugar) is prepared separately.

-

The silylated base is coupled with the protected sugar in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane). This is a critical step where the stereochemistry of the glycosidic bond is established.

-

The reaction mixture is carefully worked up to isolate the protected nucleoside.

Step 3: Deprotection and Purification

-

The protecting groups on the sugar moiety (e.g., p-toluoyl or acetyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol or ammonia in methanol.

-

The crude this compound is then purified. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity material. A gradient of acetonitrile in a volatile buffer (e.g., triethylammonium acetate) is commonly employed.

-

The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the final product as a solid.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the functional groups present in the 7-deazaxanthine base and the deoxyribose sugar.

-

Acid Stability: As previously mentioned, the N-glycosidic bond is significantly more resistant to acid-catalyzed hydrolysis than that of 2'-deoxyxanthosine. This allows for its use in applications where exposure to acidic conditions is unavoidable, such as in certain oligonucleotide deprotection schemes.

-

Base Stability: The molecule is generally stable under moderately basic conditions used for the deprotection of oligonucleotides (e.g., ammonium hydroxide). However, strong basic conditions could potentially lead to the deprotonation of the N1 and N3 protons of the xanthine ring system.

-

Reactivity of the Heterocycle: The 7-position, now a carbon, provides a handle for further chemical modification through electrophilic substitution or lithiation followed by quenching with an electrophile, allowing for the introduction of a wide range of functional groups.

Caption: Potential degradation pathways of this compound under harsh conditions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the deoxyribose sugar (H1' to H5', H5'') and the aromatic protons of the 7-deazaxanthine base (H6 and H8). The coupling patterns of the sugar protons provide information about the conformation of the furanose ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation, with characteristic losses of the deoxyribose moiety.[3]

-

UV-Vis Spectroscopy: The molecule is expected to exhibit a characteristic UV absorption spectrum due to the π-electron system of the 7-deazaxanthine base. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are dependent on the pH of the solution due to the ionization of the base.

-

High-Performance Liquid Chromatography (HPLC): As mentioned in the purification section, RP-HPLC is a crucial tool for assessing the purity of the final compound. The retention time is a characteristic property under a defined set of conditions.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research.

-

Oligonucleotide Synthesis: Its primary application is as a building block for the synthesis of modified oligonucleotides. The enhanced stability of the glycosidic bond is a key advantage.[4]

-

DNA Triplex Formation: this compound has been shown to have interesting effects on the formation of DNA triplexes, which are three-stranded DNA structures with potential roles in gene regulation.[5]

-

Non-Standard Base Pairing: It can form non-canonical base pairs with other modified nucleosides, expanding the possibilities for creating novel DNA structures and functionalities.[5]

-

Probing DNA-Protein Interactions: By replacing a natural purine with a 7-deaza analogue, researchers can investigate the importance of the N7 atom in the major groove for recognition by DNA-binding proteins.

Conclusion

This compound is a modified nucleoside with enhanced stability and unique electronic properties conferred by the replacement of the N7 atom of the purine ring with a carbon. While a comprehensive dataset of its physicochemical properties is not yet fully established in the literature, its synthesis and incorporation into oligonucleotides have demonstrated its utility in the study of DNA structure and function. As the demand for more robust and versatile modified nucleic acids for therapeutic and diagnostic purposes grows, a deeper understanding and characterization of building blocks like this compound will be of increasing importance.

References

-

Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine in place of dG. Nucleic Acids Research, 17(3), 901–910. [Link]

-

Rosemeyer, H. (2004). The Chemodiversity of Purine as a Constituent of Natural Products. Chemistry & Biodiversity, 1(3), 361-401. [Link]

-

Shaikh, K. I., Leonard, P., & Seela, F. (2007). This compound: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737–741. [Link]

-

Bio-Synthesis Inc. (n.d.). This compound, 7-Deaza-dX Oligonucleotide Modification. Retrieved from [Link]

-

PubChem. (n.d.). 7-Deazaxanthine. Retrieved from [Link]

-

Seela, F., & Shaikh, K. (2006). Oligonucleotides Containing this compound: Synthesis, Base Protection, and Base-Pair Stability. Helvetica Chimica Acta, 89(3), 571-589. [Link]

-

Kondhare, D., Zhang, A., Leonard, P., & Seela, F. (2022). DNA with Purine-Purine Base Pairs: Size and Position of Isoguanine and 8-Aza-7-deazaisoguanine Clickable Residues Control the Molecular Recognition of Guanine and 5-Aza-7-deazaguanine. The Journal of Organic Chemistry, 87(21), 14316–14329. [Link]

-

Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1998). DNA sequence analysis by MALDI-TOF mass spectrometry. Nucleic Acids Research, 26(11), 2554–2559. [Link]

Sources

synthesis of 7-deazapurine nucleoside analogs

An In-depth Technical Guide to the Synthesis of 7-Deazapurine Nucleoside Analogs

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core strategies for synthesizing 7-deazapurine nucleoside analogs. Moving beyond simple protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of this vital class of molecules.

Introduction: The Strategic Importance of 7-Deazapurine Nucleosides

7-Deazapurine nucleosides, structurally defined by a pyrrolo[2,3-d]pyrimidine core, are a cornerstone of modern medicinal chemistry.[1][2] Their profound biological activity stems from their structural analogy to natural purine nucleosides (adenosine and guanosine). The critical substitution of the nitrogen atom at position 7 with a carbon atom fundamentally alters the electronic properties of the heterocyclic system. This modification creates a more electron-rich pyrrole ring, enhancing π-π stacking interactions and potentially improving binding affinity to target proteins and enzymes.[3]

This seemingly subtle structural change has yielded a wealth of compounds with potent antiviral, anticancer, and antibacterial activities.[4][5][6] Naturally occurring examples like Toyocamycin and Sangivamycin, isolated from Streptomyces cultures, exhibit significant cytotoxicity against various cancer cell lines by inhibiting critical cellular pathways.[3] The synthetic challenge, and the focus of this guide, lies in the precise and controlled construction of these analogs, which hinges on two pivotal processes: the regioselective formation of the glycosidic bond and the strategic functionalization of the nucleobase core.

Core Strategy I: Regioselective Glycosylation

The creation of the N-glycosidic bond between the 7-deazapurine heterocycle and a sugar moiety is the foundational step in the synthesis. The primary challenge is controlling the regioselectivity, as glycosylation can potentially occur at different nitrogen atoms of the pyrimidine ring. The thermodynamically favored and biologically relevant product is typically the N-9 isomer.[7]

The Vorbrüggen Glycosylation: The Workhorse Reaction

The Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, is the most prevalent and robust method for this transformation.[7][8] The expertise in applying this method lies in understanding how to drive the reaction towards the desired N-9 regioisomer.

Causality and Mechanism: The reaction proceeds by first activating the nucleobase. The 7-deazapurine is treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to form a silylated intermediate. This step increases the nucleophilicity and solubility of the base in non-polar organic solvents.[9] A protected sugar donor, typically a 1-O-acetyl or 1-O-alkoxy derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose), is then introduced. A Lewis acid, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf), catalyzes the coupling by facilitating the formation of a key dioxolenium ion intermediate from the sugar.[9] The silylated nucleobase then attacks this electrophilic species to form the glycosidic bond.

A persistent challenge is the potential formation of an undesired N-3 glycosylation product alongside the desired N-9 product.[3] Field experience has shown that introducing an electron-withdrawing substituent, such as an iodine atom, at the C7 position of the pyrrole ring is a highly effective strategy to sterically and electronically favor the formation of the N-9 isomer.[8][10]

Protocol: Vorbrüggen Glycosylation of 11-Chloro-pyrimido[5′,4′:4,5]pyrrolo[3,2-f]quinoline [11]

-

A suspension of the nucleobase (e.g., 11-chloro-pyrimido[5′,4′:4,5]pyrrolo[3,2-f]quinoline, 0.87 mmol) in anhydrous acetonitrile (26.5 mL) is prepared.

-

N,O-bis(trimethylsilyl)acetamide (BSA) (1.31 mmol) is added, and the mixture is stirred at 60 °C for 15 minutes to ensure complete silylation.

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.74 mmol), previously dried under vacuum, is added under an inert argon atmosphere.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.74 mmol) is added, and the reaction mixture is stirred at 60 °C for 48 hours.

-

Upon completion (monitored by TLC), the reaction is quenched with water (25 mL), concentrated in vacuo, and the product is extracted with ethyl acetate.

-

The crude product is purified by column chromatography to yield the pure β-anomer of the protected nucleoside.

Nucleobase Anion Glycosylation

An alternative strategy involves the direct alkylation of a nucleobase anion. This method is mechanistically more straightforward but requires careful optimization of the base and reaction conditions.

Causality and Mechanism: The 7-deazapurine is deprotonated using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent to generate a nucleophilic anion. This anion then displaces a leaving group from a protected sugar halide, such as a ribofuranosyl chloride.[12] While effective, this method's success is highly dependent on the solubility of the resulting anion salt and the stability of the sugar halide.

Protocol: Anion Glycosylation of 7-Halogenated 2-Amino-6-chloro-7-deazapurines [12]

-

The 7-deazapurine base (e.g., 7-iodo-2-amino-6-chloro-7-deazapurine) is dissolved in an anhydrous solvent like DMF.

-

The solution is cooled, and a base such as sodium hydride (NaH) is added portion-wise to form the nucleobase anion.

-

A solution of a protected sugar halide (e.g., 5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-α-D-ribofuranosyl chloride) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until completion.

-

Workup involves quenching the excess base, extraction, and chromatographic purification to isolate the protected nucleoside.

Core Strategy II: Functionalization of the Nucleobase

Creating a library of analogs requires versatile methods to modify the pyrrolo[2,3-d]pyrimidine core. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering unparalleled scope and reliability for forming new carbon-carbon and carbon-heteroatom bonds.[13][14]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions typically start from a halogenated (most often iodinated) 7-deazapurine nucleoside, which serves as a versatile synthetic handle.

Causality and Mechanism: The general catalytic cycle involves the oxidative addition of a Palladium(0) complex to the carbon-halogen bond of the nucleoside, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic coupling partner (e.g., an organoboron, organotin, or terminal alkyne species) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[13]

-

Sonogashira Coupling: This reaction is expertly used to install alkynyl groups at the C7 position by coupling a 7-iodo-7-deazapurine nucleoside with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][15]

-

Suzuki-Miyaura Coupling: This method is ideal for introducing diverse aryl and heteroaryl moieties by reacting the 7-iodo intermediate with a boronic acid or ester.[8][16]

-

Cyanation: The synthesis of key natural products like Toyocamycin requires the introduction of a nitrile group. This can be achieved via Pd-catalyzed cyanation of an iodo-nucleobase using zinc cyanide as the cyanide source.[17]

Protocol: Palladium-Catalyzed Cyanation for Toyocamycin Synthesis [17]

-

A dry Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 0.3 mol%) and a ligand (e.g., Xantphos, 0.6 mol%) under a nitrogen atmosphere.

-

Anhydrous solvent (e.g., DMA, 0.5 mL) is added, and the mixture is stirred for 5 minutes.

-

The iodo nucleoside (e.g., 7-Iodo-7-deazaadenosine derivative, 0.3 mmol) is added, followed by zinc cyanide (Zn(CN)₂, 0.18 mmol).

-

The resulting mixture is stirred at 85 °C for 12 hours until the reaction is complete as monitored by TLC.

-

The product is purified by column chromatography on silica gel to yield the desired cyano nucleoside.

Nucleophilic Aromatic Substitution (SNAr)

Modifications to the pyrimidine portion of the nucleobase, particularly at the C6 position, are readily achieved via SNAr. A 6-chloro-7-deazapurine nucleoside is the key intermediate, where the chlorine atom acts as an effective leaving group for substitution by various nucleophiles.[18][19]

Protocol: Amination at the C6-Position [18]

-

The protected 6-chloro-7-deazapurine nucleoside (e.g., 10a-d) is dissolved in a suitable solvent like dioxane.

-

Aqueous ammonia is added, and the mixture is heated in a sealed tube at 120 °C for 24 hours.

-

This single step typically achieves both the substitution of chlorine with the amino group and the deprotection of the sugar hydroxyl groups.

-

After cooling, the solvent is evaporated, and the residue is purified by chromatography to afford the final 6-amino nucleoside (analog of adenosine).

Protecting Group Strategies: Enabling Complex Syntheses

A robust and orthogonal protecting group strategy is non-negotiable for the successful synthesis of complex nucleoside analogs.[20] The choice of protecting groups must be compatible with all subsequent reaction conditions and allow for selective removal at the appropriate stage.

| Protecting Group | Function | Typical Reagents for Introduction | Conditions for Removal |

| Benzoyl (Bz) | Protects sugar -OH groups | Benzoyl chloride, pyridine | NaOMe in MeOH; K₂CO₃ in MeOH[15] |

| Acetyl (Ac) | Protects sugar -OH groups | Acetic anhydride, pyridine | Methanolic ammonia[8] |

| TBDMS/TBS | Protects sugar -OH (often 5') | TBDMS-Cl, imidazole | TBAF; Acetic acid |

| DMTr | Protects 5'-OH for oligo synthesis | DMTr-Cl, pyridine | Mild acid (e.g., dichloroacetic acid)[8] |

| Benzoyl (Bz) | Protects exocyclic -NH₂ groups | Benzoyl chloride, base | Methanolic ammonia[3] |

| Pivaloyl (Piv) | Protects exocyclic -NH₂ groups | Pivaloyl chloride, pyridine | Methanolic ammonia[12] |

Case Study: An Expeditious Total Synthesis of 5'-Deoxytoyocamycin

The synthesis of Toyocamycin and its analogs perfectly illustrates the integration of these core strategies. A key innovation in a recent synthesis was the use of a benzoyl group to protect the N-6 exocyclic amine of the starting nucleobase.[3]

This strategic choice had a profound impact on the causality of the reaction pathway. The N-6 benzoyl group electronically modified the heterocycle, leading to a completely regioselective Vorbrüggen glycosylation at the desired N-9 position, completely suppressing the formation of the N-3 isomer that plagues many earlier syntheses.[3] This self-validating protocol demonstrates how a deep understanding of electronic effects can be leveraged to solve long-standing challenges in regioselectivity.

Conclusion and Future Outlook

The is a mature yet continually evolving field. Mastery of core methodologies—particularly the Vorbrüggen glycosylation for scaffold construction and palladium-catalyzed cross-coupling for diversification—is essential for any researcher in this area. The logic underpinning successful synthesis lies not in rote protocol execution, but in a deep understanding of reaction mechanisms, regioselectivity, and strategic protecting group manipulation. As new biological targets emerge, the demand for novel, structurally diverse 7-deazapurine analogs will only intensify, ensuring that innovation in their synthesis remains a critical driver of future drug discovery.[4][11][18]

References

-

An Expeditious Total Synthesis of 5′-Deoxy-toyocamycin and 5′-Deoxysangivamycin. (2019). Molecules. [Link]

-

Palladium-Catalyzed Cyanation of Nucleobases: Total Synthesis of Toyocamycin, Sangivamycin, and a Mycalisine A Precursor. (n.d.). Thieme E-Books & E-Journals. [Link]

-

Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. (2012). The Journal of Organic Chemistry. [Link]

-

Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society. [Link]

-

Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. (2018). Antiviral Research. [Link]

-

Examples of biologicaly active 7-deazapurine nucleosides. (n.d.). ResearchGate. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules. [Link]

-

7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (2006). The Journal of Organic Chemistry. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2019). Antiviral Research. [Link]

-

Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides. (2020). The Journal of Organic Chemistry. [Link]

-

Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium. (1993). Biochemical Pharmacology. [Link]

-

A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. (2025). Chemistry Central Journal. [Link]

-

Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry. [Link]

-

7-Halogenated 7-deazapurine 2′- C -methylribonucleosides. (2011). Collection of Czechoslovak Chemical Communications. [Link]

-

Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry. [Link]

- Method for producing pyrrolo (2,3-d)pyrimidines. (n.d.).

-

New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). International Journal of Molecular Sciences. [Link]

-

New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). PubMed. [Link]

-

Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (2007). Bioorganic Chemistry. [Link]

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society. [Link]

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega. [Link]

-

Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. (2021). Journal of Medicinal Chemistry. [Link]

-

Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. (2022). Journal of the American Chemical Society. [Link]

-

Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2024). ACS Omega. [Link]

-

Oligonucleotides incorporating 8-aza-7-deazapurines: synthesis and base pairing of nucleosides with nitrogen-8 as a glycosylation position. (2005). Organic & Biomolecular Chemistry. [Link]

-

Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. (2013). ResearchGate. [Link]

-

Structure of sangivamycin. (1968). Journal of Medicinal Chemistry. [Link]

-

Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

Oligonucleotides Incorporating 8-Aza-7-deazapurines: Synthesis and Base Pairing of Nucleosides with Nitrogen-8 as a Glycosylation Position. (2005). ResearchGate. [Link]

-

Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]

-

Vorbrüggen glycosylation reaction and its mechanism. (n.d.). ResearchGate. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). Israel Journal of Chemistry. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2022). Organic Chemistry Frontiers. [Link]

Sources

- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]

- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 18. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-Depth Technical Guide to 7-Deaza-2'-deoxyxanthosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-2'-deoxyxanthosine (d7X) is a synthetic purine nucleoside analog that presents unique structural and functional characteristics when incorporated into DNA. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, d7X fundamentally alters the hydrogen-bonding landscape of the major groove. This guide provides a comprehensive overview of the structure of d7X, its functional implications for DNA, and its applications in molecular biology and drug development. We will delve into the effects of d7X on DNA duplex stability, its role in mitigating secondary structures in GC-rich regions, and its utility in studying DNA-protein interactions. Detailed protocols for the enzymatic incorporation of d7X into oligonucleotides and its application in PCR and DNA sequencing are also presented.

Introduction: The Rationale for Modifying the Purine Core

The canonical nucleobases—adenine (A), guanine (G), cytosine (C), and thymine (T)—form the foundational language of genetic information. The specific arrangement of hydrogen bond donors and acceptors in the major and minor grooves of the DNA double helix is critical for sequence-specific recognition by proteins and other molecules. The N7 atom of purines, in particular, is a key hydrogen bond acceptor in the major groove and is involved in Hoogsteen base pairing, which can lead to the formation of complex secondary structures like G-quadruplexes.[1][2]

7-deazapurine analogs, such as this compound, were developed to probe and manipulate these interactions. By replacing the N7 atom with a C-H group, the hydrogen-bonding potential at this position is eliminated.[1][3] This seemingly subtle modification has profound consequences for DNA structure and function, offering a powerful tool for researchers in various fields.

The Structure of this compound

This compound is a structural analog of the natural nucleoside 2'-deoxyxanthosine (dX). The core difference lies in the purine ring system, where the nitrogen atom at position 7 is substituted with a carbon atom, resulting in a pyrrolo[2,3-d]pyrimidine core.[4]

| Component | Description |

| Base | 7-Deazaxanthine (a pyrrolo[2,3-d]pyrimidine derivative) |

| Sugar | 2'-deoxyribose |

| Linkage | N-glycosidic bond between the N9 position of the base and the C1' position of the sugar |

| Molecular Formula | C11H13N3O5[5] |

| Molecular Weight | 267.24 g/mol [5] |

The absence of the N7 nitrogen atom alters the electronic properties of the purine ring and removes a key site for hydrogen bonding in the major groove.[6][7]

Functional Implications of d7X Incorporation in DNA

The incorporation of d7X into DNA strands leads to several significant functional alterations:

Destabilization of Non-Canonical Structures

Guanine-rich DNA sequences have a propensity to form four-stranded structures known as G-quadruplexes, which are stabilized by Hoogsteen hydrogen bonds involving the N7 atom of guanine. These structures can impede DNA replication and transcription and are implicated in various cellular processes and diseases. By replacing guanine with 7-deaza analogs like 7-deaza-2'-deoxyguanosine (d7G), a close relative of d7X, the formation of these secondary structures is significantly hindered.[1] This property is invaluable in molecular biology techniques such as PCR and DNA sequencing, where G-rich templates can cause polymerase stalling.[8][9][10] While direct studies on d7X are less common than for d7G, the underlying principle of disrupting Hoogsteen base pairing remains the same.

Altered DNA Duplex Stability

The replacement of the N7 atom with a C-H group can impact the thermodynamic stability of the DNA duplex. Studies on the related 7-deaza-2'-deoxyguanosine have shown that its substitution for guanine can lead to a decrease in the melting temperature (Tm) of the DNA duplex.[1] This destabilization is attributed to alterations in the major groove hydration and cation binding.[6][7] The specific effect of d7X on duplex stability is an area that warrants further investigation.

Probing DNA-Protein Interactions

The major groove of DNA is a primary site for recognition by DNA-binding proteins. Many of these proteins form specific hydrogen bonds with the N7 atom of purines. By incorporating d7X or other 7-deazapurines into synthetic DNA substrates, researchers can investigate the importance of this specific interaction for protein binding and function.[6][7][11] If protein binding is diminished or abolished upon substitution with a 7-deaza analog, it provides strong evidence for a critical role of the N7 atom in the recognition process.

Base Pairing Properties

Despite the modification at the 7-position, this compound is expected to retain its ability to form Watson-Crick-like base pairs. However, the precise geometry and stability of these pairs may differ from their natural counterparts. Studies on oligonucleotides containing d7X have been conducted to understand its base pairing with canonical DNA bases.[12] Additionally, d7X has been shown to form non-standard base pairs with other nucleoside analogs, opening avenues for the development of expanded genetic alphabets.[13]

Applications in Research and Development

The unique properties of d7X and related 7-deazapurines have led to their use in a variety of research and potential therapeutic applications.

Overcoming Challenges in PCR and DNA Sequencing

GC-rich DNA sequences often pose a significant challenge for PCR amplification and Sanger sequencing.[8][14] The formation of stable secondary structures can block the progression of DNA polymerase, leading to incomplete or failed reactions.[8][9][10] The substitution of dGTP with its 7-deaza analog, 7-deaza-dGTP, in the reaction mixture can effectively resolve these issues by preventing the formation of Hoogsteen base pairs and reducing the stability of secondary structures.[8][14][15] This allows for more efficient and reliable amplification and sequencing of GC-rich templates.[16] While 7-deaza-dGTP is more commonly used for this purpose, the principle extends to other 7-deazapurines.

Development of Therapeutic Oligonucleotides

The ability of 7-deazapurines to modulate DNA structure and stability makes them attractive candidates for the development of therapeutic oligonucleotides. For instance, oligonucleotides containing 7-deazapurines could be designed to disrupt the formation of pathogenic G-quadruplexes or to selectively inhibit the binding of specific DNA-binding proteins.

Universal Base Analogs

In some contexts, 7-deazapurine derivatives have been investigated for their potential as "universal bases," which can pair with any of the four canonical bases with little discrimination.[17] This property is useful in applications such as DNA hybridization probes and primers for amplifying unknown sequences.

Experimental Protocols

Enzymatic Incorporation of this compound Triphosphate (d7XTP) into DNA

This protocol describes the general procedure for incorporating d7X into a DNA strand using a DNA polymerase.

Materials:

-

Template DNA

-

Primer

-

DNA Polymerase (e.g., Taq polymerase, Klenow fragment)

-

dATP, dCTP, dGTP, dTTP (or other required dNTPs)

-

This compound triphosphate (d7XTP)

-

Polymerase reaction buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:

-

Template DNA (appropriate concentration)

-

Primer (appropriate concentration)

-

Polymerase reaction buffer (to 1x final concentration)

-

dATP, dCTP, dGTP, dTTP (as required, at appropriate concentrations)

-

d7XTP (at the desired concentration, may substitute for dGTP or be used in a specific ratio)

-

Nuclease-free water to the final volume

-

-

Enzyme Addition: Add the DNA polymerase to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the chosen DNA polymerase. The incubation time will depend on the length of the desired product and the processivity of the enzyme.

-

Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation, as appropriate for the polymerase used.

-

Analysis: Analyze the product by gel electrophoresis, HPLC, or other suitable methods to confirm the incorporation of d7X.

Causality Behind Experimental Choices: The choice of DNA polymerase is critical, as different polymerases exhibit varying efficiencies in incorporating modified nucleotides.[11] The concentration of d7XTP relative to the natural dNTPs will influence the frequency of its incorporation and should be optimized for the specific application.

PCR Amplification of GC-Rich Templates using 7-Deaza-dGTP

This protocol provides a method for improving the PCR amplification of GC-rich DNA sequences using 7-deaza-dGTP.

Materials:

-

GC-rich template DNA

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

dATP, dCTP, dTTP

-

dGTP

-

7-Deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP)

-

PCR buffer

-

Nuclease-free water

Procedure:

-

dNTP Mix Preparation: Prepare a dNTP mix containing dATP, dCTP, and dTTP at the standard concentration. For the guanine nucleotides, prepare a mixture of dGTP and 7-deaza-dGTP. A common ratio is 1:3 (dGTP:7-deaza-dGTP).[14]

-

PCR Reaction Setup: In a PCR tube, combine the following:

-

Template DNA

-

Forward primer

-

Reverse primer

-

PCR buffer

-

Prepared dNTP mix (with 7-deaza-dGTP)

-

Thermostable DNA polymerase

-

Nuclease-free water to the final volume

-

-

Thermal Cycling: Perform PCR using an optimized thermal cycling program. The annealing temperature may need to be adjusted to account for the presence of the modified nucleotide.

-

Analysis: Analyze the PCR product by agarose gel electrophoresis to determine the yield and specificity of the amplification.

Self-Validating System: The success of this protocol is validated by the successful amplification of a specific PCR product from a GC-rich template that fails to amplify or amplifies poorly under standard PCR conditions. Comparing the results with and without 7-deaza-dGTP will demonstrate its efficacy.

Visualizations

Caption: Workflow for PCR amplification of GC-rich templates using 7-deaza-dGTP.

Caption: Probing DNA-protein interactions using this compound.

Conclusion

This compound and its related 7-deazapurine analogs represent a powerful class of tools for the modern molecular biologist and drug developer. By strategically modifying the purine core, it is possible to dissect the intricate interactions that govern DNA structure and recognition. The ability to mitigate the challenges posed by GC-rich sequences has already had a significant impact on routine laboratory procedures like PCR and DNA sequencing. As our understanding of the nuanced roles of DNA secondary structures in biology and disease continues to grow, the applications for these modified nucleosides are poised to expand even further, paving the way for new diagnostic and therapeutic strategies.

References

-

Seela, F., & Shaikh, K. I. (2005). 7-Deaza-2'-deoxyguanosine. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 3), o151–o153. [Link]

-

Bio-Synthesis Inc. (n.d.). This compound, 7-Deaza-dX Oligonucleotide Modification. Retrieved from [Link]

-

Shaikh, K. I., Leonard, P., & Seela, F. (2007). This compound: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737–741. [Link]

-

Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research, 29(12), 2437–2447. [Link]

-

Jung, A., et al. (2002). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology, 55(1), 55-57. [Link]

-

PubMed. (2002). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology, 55(1), 55-7. [Link]

-

Fernandez-Rachubinski, F., Murray, W. W., Blajchman, M. A., & Rachubinski, R. A. (1990). Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing. DNA Sequence, 1(2), 137-140. [Link]

-

Seela, F., et al. (1992). 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis. Nucleic Acids Research, 20(1), 55-61. [Link]

- McConlogue, L., et al. (1988). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. Nucleic Acids Research, 16(20), 9869.

-

Brown, T., & Brown, D. J. (2007). A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. Nucleic Acids Research, 35(20), 6937-6946. [Link]

-

Thyer, R., et al. (2013). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Proceedings of the National Academy of Sciences, 110(5), 1858-1863. [Link]

-

Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 23(9), 1573–1576. [Link]

-

Jena Bioscience. (n.d.). 7-Deaza-dATP. Retrieved from [Link]

-

Anosova, I., et al. (2017). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. Journal of the American Chemical Society, 139(39), 13745-13755. [Link]

-

ResearchGate. (n.d.). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Retrieved from [Link]

-

PubMed. (2007). A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA. Nucleic Acids Research, 35(20), 6937-46. [Link]

- Jäger, S., & Famulok, M. (2005). The utility of modified nucleotides for high-throughput nucleic acid analysis.

-

PubChem. (n.d.). 7-Deaza-2'-deoxyguanosine. Retrieved from [Link]

-

Bumeister, R., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Organic & Biomolecular Chemistry, 22(23), 4833-4838. [Link]

-

Suzuki, T., et al. (2001). Stability of 2'-deoxyxanthosine in DNA. Biochemistry, 40(32), 9649-9655. [Link]

-

Cahová, H., et al. (2020). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 63(18), 10376-10390. [Link]

-

Suzuki, T., et al. (1998). Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis. Biochemistry, 37(15), 5221-5229. [Link]

-

Seela, F., Shaikh, K. I., & Eickmeier, H. (2005). 7-Deaza-2'-deoxyguanosine. Acta Crystallographica Section C, 61(3), o151-o153. [Link]

-

Hari, Y., et al. (2016). Sequence-specific fluorescence turn-on arises from base pairing-templated tautomerism in the tricyclic cytidine analogue DEAtC. Nucleic Acids Research, 44(16), 7541-7549. [Link]

-

Bio-Synthesis Inc. (n.d.). 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Retrieved from [Link]

-

PubMed Central. (2002). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology, 55(1), 55-57. [Link]

-

ResearchGate. (n.d.). Thermodynamics of DNA with 7-Deaza-, 7-Aminomethyl-7-deaza- and 7-Hydroxymethyl-7-deaza-dG: Effect of Cationic Charge in the Major Groove. Retrieved from [https://www.researchgate.net/publication/235767786_Thermodynamics_of_DNA_with_7-Deaza-_7-Aminomethyl-7-deaza-and_7-Hydroxymethyl-7-deaza-dG_Effect_of_Cationic_Charge_in_the_Major_Groove]([Link] Groove)

-

Wilson, W. D., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5038. [Link]

-

Bumeister, R., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. Organic & Biomolecular Chemistry, 22(23), 4833-4838. [Link]

Sources

- 1. deaza dG (7 deaza dG) Oligo Modifications from Gene Link [genelink.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification [biosyn.com]

- 4. This compound | 96022-82-1 [amp.chemicalbook.com]

- 5. 96022-82-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of 7-deaza-2'-deoxyguanosine 2'-deoxycytidine base pairing in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. | Sigma-Aldrich [sigmaaldrich.com]

- 11. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: nucleobase protection and base pairing of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, 7-Deaza-dX Oligonucleotide Modification [biosyn.com]

- 14. researchgate.net [researchgate.net]

- 15. genelink.com [genelink.com]

- 16. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Base Pairing Characteristics of 7-Deaza-2'-deoxyxanthosine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the base pairing properties of 7-Deaza-2'-deoxyxanthosine (d7X), a modified purine nucleoside with significant potential in the fields of molecular biology, diagnostics, and therapeutics. By replacing the nitrogen atom at position 7 of the purine ring with a carbon atom, d7X exhibits unique structural and functional characteristics that influence its interactions within nucleic acid structures. This document will delve into the synthesis, base-pairing thermodynamics, structural implications, and experimental protocols relevant to the application of d7X in oligonucleotide-based technologies.

Introduction: The Significance of 7-Deazapurines

Purine analogues, particularly the 7-deazapurines, represent a critical class of modified nucleosides that offer solutions to challenges encountered with natural DNA and RNA sequences.[1] The substitution of the N7 atom with a C-H group alters the electronic properties of the purine ring system, most notably by removing the Hoogsteen face hydrogen bond acceptor.[2] This modification has profound implications for nucleic acid structure and function. For instance, in G-rich sequences prone to forming stable G-quadruplex structures via Hoogsteen hydrogen bonds, the incorporation of 7-deaza-2'-deoxyguanosine can disrupt these secondary structures, thereby improving the efficiency of PCR amplification and DNA sequencing.[3]

This compound (d7X) is a fascinating member of this family. Xanthosine itself is a product of guanine deamination, and its presence in DNA can have mutagenic consequences.[4] The 7-deaza modification of deoxyxanthosine not only enhances its stability against depurination but also modulates its base-pairing properties in a way that can be harnessed for various biotechnological applications.[5] Understanding these properties is paramount for the rational design of novel diagnostic probes, therapeutic oligonucleotides, and functional nucleic acid nanomaterials.

Caption: Figure 1. Chemical Structure of this compound.

Synthesis and Incorporation of d7X into Oligonucleotides

The integration of modified nucleosides like d7X into synthetic oligonucleotides is predominantly achieved through solid-phase phosphoramidite chemistry. This well-established method allows for the sequential addition of nucleotide building blocks to a growing chain anchored to a solid support.

Phosphoramidite Synthesis of d7X

The synthesis of the d7X phosphoramidite building block is a multi-step process that requires careful protection of the nucleobase's exocyclic functional groups to prevent side reactions during oligonucleotide synthesis. The 2-(4-nitrophenyl)ethyl (NPE) group has been successfully employed for the protection of the 7-deazaxanthine base.[6][7] This protecting group is stable under the conditions of oligonucleotide synthesis and can be efficiently removed with 1,8-diazabicycloundec-7-ene (DBU) via a β-elimination mechanism.[6][7]

In contrast, the use of an allyl protecting group, which is often used for 2'-deoxyxanthosine, proved to be unsuitable for d7X as the deprotection step with a Palladium(0) catalyst failed.[6][7] This highlights a key principle in modified nucleoside chemistry: the reactivity and stability of protecting groups can be significantly influenced by the nature of the heterocyclic base.

The general workflow for preparing a d7X-containing oligonucleotide is as follows:

Caption: Figure 2. Phosphoramidite Synthesis Workflow for d7X Oligonucleotides.

Experimental Protocol: Solid-Phase Synthesis of d7X-Containing Oligonucleotides

The following is a generalized protocol for the incorporation of a d7X phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Materials:

-

d7X phosphoramidite with appropriate protecting groups (e.g., NPE).

-

Standard DNA phosphoramidites (dA, dC, dG, T).

-

Solid support (e.g., CPG).

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole).

-

Capping reagents (Acetic Anhydride and N-Methylimidazole).

-

Oxidizing agent (Iodine solution).

-

Deblocking reagent (Trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated ammonia).

-

DBU solution for NPE group removal.

Methodology:

-

Synthesizer Setup: Load the d7X phosphoramidite and other reagents onto the DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleotide.

-

Coupling: Activation of the incoming phosphoramidite (d7X or standard base) and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphate backbone and the canonical bases are removed, typically with concentrated ammonia.

-

NPE Group Removal: The NPE protecting group on the d7X base is specifically removed by treatment with a DBU solution.[6][7]

-

Purification: The crude oligonucleotide is purified, commonly by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product.

Base Pairing Characteristics and Duplex Stability

The central focus of this guide is the base pairing behavior of d7X. A key study by Shaikh, Leonard, and Seela investigated the hybridization of oligonucleotides containing d7X with complementary strands featuring the four canonical DNA bases.[6][7]

Thermal Denaturation Studies

Thermal denaturation experiments, monitored by UV spectroscopy, are a standard method for assessing the stability of DNA duplexes. The melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands, is a direct measure of duplex stability.

Table 1: Summary of d7X Base Pairing in DNA Duplexes

| d7X Paired with | Relative Stability | Putative Hydrogen Bonding |

| dA | Moderate | Potential for two hydrogen bonds |

| dC | Low | Mismatch, likely destabilizing |

| dG | Low | Mismatch, likely destabilizing |

| T | Moderate | Potential for two hydrogen bonds |

Note: The relative stability is inferred from the general principles of base pairing and the findings of Shaikh et al. (2007). The precise order of stability would require the original Tm data.

Structural Implications of d7X Base Pairing

To date, high-resolution structural data from X-ray crystallography or NMR spectroscopy for a DNA duplex containing a d7X base pair is not available in the literature. However, we can infer the likely structural consequences of d7X incorporation based on studies of other 7-deazapurines, such as 7-deaza-2'-deoxyguanosine.

The replacement of N7 with a C-H group eliminates a hydrogen bond acceptor in the major groove.[2] This has several important consequences:

-

Altered Major Groove Recognition: Many DNA-binding proteins and ligands interact with the N7 of purines. The absence of this atom in d7X would preclude such interactions, making it a valuable tool for probing the specificity of DNA-protein recognition.

-

Disruption of Hoogsteen Base Pairing: The N7 atom is essential for the formation of Hoogsteen and reverse-Hoogsteen hydrogen bonds, which are crucial for the formation of non-canonical DNA structures like G-quadruplexes and triplexes.[2]

-

Modified Hydration and Electrostatics: The removal of the electronegative nitrogen atom and its lone pair of electrons can alter the local hydration spine and electrostatic potential in the major groove.[7]

Based on its structure, d7X is expected to form two hydrogen bonds when paired with either adenine or thymine, in a manner analogous to a T-A base pair. The pairing with cytosine and guanine would likely result in mismatches with distorted geometries, leading to duplex destabilization.

Caption: Figure 3. Postulated Base Pairing Schemes for d7X.

Applications in Research and Drug Development

The unique properties of d7X make it a valuable tool for a range of applications:

-

Probing DNA-Protein Interactions: By selectively replacing xanthine or guanine with d7X, researchers can investigate the role of the major groove N7 position in protein recognition and binding.

-

Antisense and RNAi Therapeutics: The incorporation of d7X into therapeutic oligonucleotides could potentially enhance their nuclease resistance and modulate their hybridization properties with target mRNA sequences.

-

DNA Nanotechnology: The controlled formation of specific base pairs is fundamental to the construction of DNA-based nanostructures. The distinct pairing preferences of d7X could be exploited to direct the self-assembly of complex architectures.

-

Diagnostics: d7X could be incorporated into diagnostic probes to enhance their specificity and stability.

Future Directions

The study of this compound is an active area of research. Future work will likely focus on:

-

Quantitative Thermodynamic Analysis: A detailed thermodynamic characterization of d7X pairing with all canonical bases, as well as with other modified bases, is needed to build a predictive model for the stability of d7X-containing duplexes.

-

High-Resolution Structural Studies: X-ray crystallography and NMR spectroscopy studies are essential to elucidate the precise three-dimensional structure of d7X base pairs and their impact on DNA conformation.

-

Biological Evaluation: In-depth studies are required to understand the processing of d7X-containing oligonucleotides by cellular enzymes, such as polymerases and nucleases, and to assess their biocompatibility and therapeutic potential.

Conclusion

This compound is a modified nucleoside with intriguing base pairing characteristics that set it apart from its natural counterpart. The removal of the N7 atom from the purine ring fundamentally alters its hydrogen bonding potential and its interactions within the major groove of DNA. While further quantitative and structural data are needed for a complete understanding, the available evidence points to d7X as a valuable tool for researchers and drug developers. Its unique properties offer new avenues for the design of sophisticated molecular probes, therapeutic agents, and novel biomaterials.

References

-

Shaikh, K. I., Leonard, P., & Seela, F. (2007). This compound: nucleobase protection and base pairing of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 737-41. [Link]

-

Taylor & Francis Online. (2007). 7-Deaza-2′-Deoxyxanthosine: Nucleobase Protection and Base Pairing of Oligonucleotides. [Link]

-

Seela, F., Shaikh, K., & Wiglenda, T. (2003). Synthesis and Properties of Halogenated 7-Deaza-2′-deoxyxanthosine and Protected Derivatives for Oligonucleotide Synthesis. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1239-1241. [Link]

-

Jena Bioscience. (n.d.). 7-Deaza Purines. [Link]

-

Pohl, R., & Hocek, M. (2019). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 39(4), 1257-1308. [Link]

-

Milligan, J. F., Krawczyk, S. H., Wadwani, S., & Matteucci, M. D. (1993). An anti-parallel triple helix motif with oligodeoxynucleotides containing 2'-deoxyguanosine and this compound. Nucleic Acids Research, 21(2), 327-333. [Link]

-

Bio-Synthesis Inc. (n.d.). This compound, 7-Deaza-dX Oligonucleotide Modification. [Link]

-

Glen Research. (n.d.). 7-deaza-dG-CE Phosphoramidite. [Link]

-

Seela, F., & Driller, H. (1989). Alternating d(G-C)3 and d(C-G)3 hexanucleotides containing 7-deaza-2'-deoxyguanosine or 8-aza-7-deaza-2'-deoxyguanosine in place of dG. Nucleic Acids Research, 17(3), 901-910. [Link]

-

Sugimoto, N., Nakano, S., Yoneyama, M., & Honda, K. (1996). Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes. Nucleic Acids Research, 24(22), 4501–4505. [Link]

-

Brown, T., & Brown, D. J. S. (2004). A study of 7-deaza-2'-deoxyguanosine-2'-deoxycytidine base pairing in DNA. Nucleic Acids Research, 32(10), 3041-3047. [Link]

-

Seela, F., & Kröschel, R. (2003). The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 31(24), 7150–7158. [Link]

-

Jung, P. M., & Hottiger, M. O. (2000). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Journal of Clinical Pathology: Molecular Pathology, 53(5), 268–270. [Link]

-

Connors, W. H., & Stivers, J. T. (2013). Site-specific stabilization of DNA by a tethered major groove amine, 7-aminomethyl-7-deaza-2'-deoxyguanosine. Biochemistry, 52(43), 7586–7596. [Link]

-

Seela, F., & Shaikh, K. I. (2005). 7-Deaza-2'-deoxyguanosine. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 3), o151–o153. [Link]

-

Barman, J., & Kundu, S. (2018). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 19(11), 3469. [Link]

-

Vongchampa, V., Dong, M., Gingipalli, L., & Dedon, P. C. (2003). Stability of 2'-deoxyxanthosine in DNA. Nucleic Acids Research, 31(3), 1045–1051. [Link]

Sources

- 1. The base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Base-Pairing Properties of 7-Deaza-2′-deoxyisoguanosine and 2′-Deoxyisoguanosine in Oligonucleotide Duplexes with Parallel and Antiparallel Chain Orientation | Semantic Scholar [semanticscholar.org]

- 4. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 5. researchgate.net [researchgate.net]

- 6. This compound: nucleobase protection and base pairing of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Stability Research of 7-Deazapurine Nucleosides

Introduction: The Genesis of a Privileged Scaffold

In the landscape of medicinal chemistry and molecular biology, the purine ring is a cornerstone. Yet, nature itself provided a compelling modification: the pyrrolo[2,3-d]pyrimidine system, commonly known as the 7-deazapurine core. Found in antibiotics like Tubercidin, Toyocamycin, and Sangivamycin, these natural products demonstrated potent biological activities, sparking immediate interest in their chemical properties.[1][2][3][4] The substitution of the nitrogen atom at position 7 with a carbon fundamentally alters the electronic properties of the purine ring, leading to significant changes in chemical stability—a critical parameter for drug development, diagnostics, and molecular biology applications.[5] This guide delves into the foundational research that characterized the stability of these crucial nucleoside analogues, explaining the chemical rationale behind their unique properties and the experimental approaches used to elucidate them.

Core Structural Distinction: The Root of Stability

The fundamental difference between a canonical purine and a 7-deazapurine lies in the replacement of the N7 atom with a C-H group. This seemingly minor change has profound implications for the molecule's reactivity, particularly concerning the stability of the N-glycosidic bond.

Caption: Structural comparison of Guanosine and its 7-deaza analogue.

Pillar 1: Chemical Stability - The N-Glycosidic Bond

The single most important stability feature of 7-deazapurine nucleosides is the remarkable resistance of their N-glycosidic bond to acid-catalyzed hydrolysis compared to their canonical purine counterparts.[6][7]

The Mechanism of Acid-Catalyzed Depurination

For standard purine nucleosides like deoxyguanosine (dG) and deoxyadenosine (dA), the N-glycosidic bond is notoriously labile under acidic conditions.[7][8] Early mechanistic studies established that the hydrolysis proceeds via protonation of the purine base. The N7 atom of the imidazole ring is a primary site of protonation due to its high electron density.[7] This protonation acts as a crucial first step, effectively converting the purine into a better leaving group and facilitating the cleavage of the C1'-N9 bond. The extreme lability of nucleosides methylated at the N7 position, which are hydrolyzed thousands of times faster than their unmodified counterparts, provides strong evidence for this mechanism.[7]

The 7-Deaza Advantage: Removing the Achilles' Heel

By replacing the N7 atom with a carbon, 7-deazapurine nucleosides eliminate the primary site for the initial, destabilizing protonation event.[6][9] This structural modification confers significant resistance to acid-catalyzed hydrolysis. This enhanced stability is not merely a theoretical curiosity; it has profound practical implications. For instance, early research into the use of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for DNA analysis found that standard oligonucleotides were prone to fragmentation, particularly at purine sites.[6][9][10] Studies demonstrated that incorporating 7-deaza-dG and 7-deaza-dA into oligonucleotides resulted in a significantly increased stability and reduced fragmentation under MALDI-MS conditions, a finding directly attributed to the greater strength of the N-glycosidic bond.[6][9][10]

| Condition | Canonical Purine Nucleoside (e.g., dG) | 7-Deazapurine Nucleoside (e.g., 7-deaza-dG) | Key Reference(s) |

| Acid Hydrolysis (e.g., pH 1) | Highly Labile | Significantly More Stable | [7][11] |

| Neutral & Alkaline pH | Generally Stable | Generally Stable | [7][8] |

| MALDI-MS Analysis | Prone to Fragmentation | Markedly Increased Stability | [6][9][10] |

| Photostability | Rapid Relaxation Dynamics | Slower Relaxation Dynamics | [12][13] |

Experimental Workflow: Acid Lability Assay

A foundational experiment to quantify the stability of the N-glycosidic bond involves monitoring its hydrolysis over time under controlled acidic conditions.

Caption: Workflow for assessing N-glycosidic bond stability via acid hydrolysis.

Protocol: Comparative Acid Hydrolysis of 7-Deaza-dG vs. dG

Objective: To determine the relative stability of the N-glycosidic bond in 7-deaza-2'-deoxyguanosine compared to 2'-deoxyguanosine under acidic conditions.

Materials:

-

7-deaza-2'-deoxyguanosine (7-deaza-dG)

-

2'-deoxyguanosine (dG)

-

0.1 M Citrate Buffer (pH 5.0)

-

1 M HCl

-

1 M Tris Base

-

HPLC-grade water and acetonitrile

-

HPLC system with a C18 column and UV detector (260 nm)

Methodology:

-

Preparation of Stock Solutions: Prepare 1 mM stock solutions of both 7-deaza-dG and dG in HPLC-grade water.

-

Reaction Setup (Self-Validating System):

-

For each nucleoside, prepare a reaction mixture by adding 100 µL of the 1 mM stock solution to 800 µL of 0.1 M Citrate Buffer.

-

Prepare a "Time 0" sample by immediately taking a 50 µL aliquot from each mixture and adding it to a vial containing 50 µL of 1 M Tris Base to quench any potential reaction. Store at 4°C.

-

Initiate the hydrolysis by adding 100 µL of 1 M HCl to the remaining reaction mixture (final concentration will be ~0.1 M HCl, pH ~1-2). Immediately place the reaction tubes in a heating block set to 60°C.

-

-

Time-Course Sampling:

-

At specified time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 50 µL aliquot from each reaction tube.

-

Immediately quench each aliquot by adding it to a new vial containing 50 µL of 1 M Tris Base.

-

-

HPLC Analysis:

-

Analyze all quenched samples (including Time 0) by reverse-phase HPLC.

-

Use a suitable gradient (e.g., 5-30% acetonitrile in water with 0.1% formic acid) to separate the intact nucleoside from the released base (guanine or 7-deazaguanine).

-

Monitor the elution profile at 260 nm.

-

-

Data Analysis:

-

For each time point, calculate the percentage of intact nucleoside remaining by comparing its peak area to the total area of the nucleoside and the released base peaks.

-

Plot the natural logarithm of the percentage of remaining nucleoside versus time. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k) for hydrolysis.

-

Causality Check: The rate constant for dG is expected to be significantly higher than that for 7-deaza-dG, directly demonstrating the stabilizing effect of the C7 substitution.

-

Pillar 2: Photostability and Enzymatic Interactions

Photostability

Early research also explored how the 7-deaza modification affects the interaction of these nucleosides with UV light. Studies comparing 7-deazaguanosine with guanosine 5′-monophosphate revealed that the substitution of N7 with a C-H group alters the topology of the potential energy surfaces.[12][13] This leads to a general slowdown in the relaxation dynamics from the excited state back to the ground state.[12][13] While this doesn't necessarily imply greater resistance to photodamage in all contexts, it demonstrates a fundamental change in the photophysical properties of the molecule, an important consideration for applications involving fluorescence or UV exposure.

Enzymatic Stability

The stability of a nucleoside analogue in a biological system is also dictated by its interaction with cellular enzymes, particularly nucleoside phosphorylases which cleave the glycosidic bond. Early work showed that the substrate specificity of enzymes like purine nucleoside phosphorylase (PNP) is complex. While the natural substrates are canonical purine nucleosides, some studies found that 7-deaza analogues could be weak substrates. For example, the 7-β-D-ribosides of guanine and hypoxanthine were shown to be weak substrates for PNP from various sources.[14] This indicates that while the C7-H modification dramatically increases chemical stability against hydrolysis, it does not confer absolute resistance to enzymatic cleavage, a critical insight for the development of antiviral and anticancer pro-drugs that require specific metabolic activation or resistance to degradation.[1][5]

Conclusion

The foundational research into the stability of 7-deazapurine nucleosides established a clear principle: the replacement of the N7 atom with a carbon atom fundamentally enhances the stability of the N-glycosidic bond against acid-catalyzed hydrolysis. This stability arises from the removal of the key protonation site that initiates the degradation cascade in canonical purines. This core insight, validated through kinetic studies and demonstrated in practical applications like mass spectrometry, cemented the 7-deazapurine scaffold as a privileged structure in drug design and biotechnology. Understanding this fundamental principle of stability remains essential for any researcher working with these versatile and powerful nucleoside analogues.

References

- Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 23(10), 1638–1643.

- Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid Communications in Mass Spectrometry, 9(7), 525-531.

- Chen, J., Szabla, R., & Crespo-Hernández, C. E. (2015). Excited state dynamics of 7-deazaguanosine and guanosine 5′-monophosphate. The Journal of Chemical Physics, 142(2), 025102.

- Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1995). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 23(10), 1638-1643.

- Obika, S., et al. (2016). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle.

- Chen, J., Szabla, R., & Crespo-Hernández, C. E. (2015). Excited state dynamics of 7-deazaguanosine and guanosine 5′-monophosphate.

- Rosemeyer, H., et al. (2003). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry.

- Jäschke, A., et al. (2012). 7-Deazapurine and 8-Aza-7-deazapurine Nucleoside and Oligonucleotide Pyrene “Click” Conjugates: Synthesis, Nucleobase Controlled Fluorescence Quenching, and Duplex Stability. The Journal of Organic Chemistry.

- Anonymous. (n.d.). 2.4 Stability of N-Glycosidic Bonds. User's Manual for Structure and Functions of Nucleic Acids.

- Hocek, M., et al. (2022). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega.